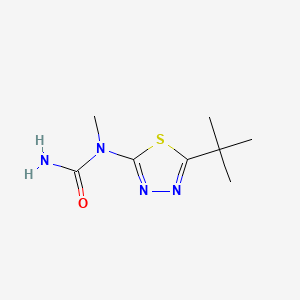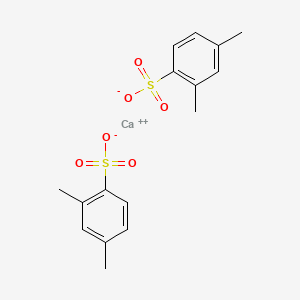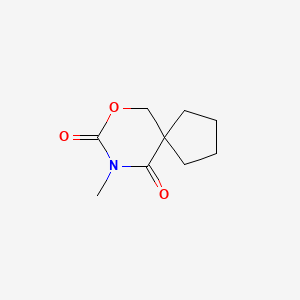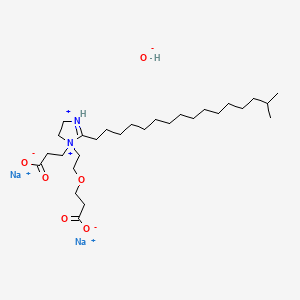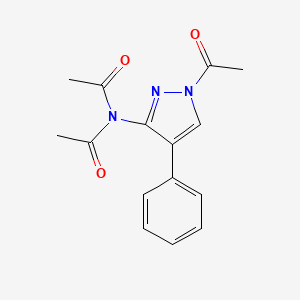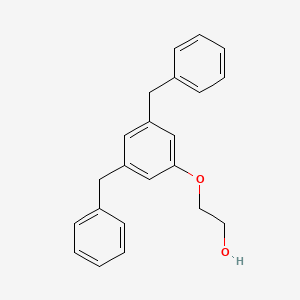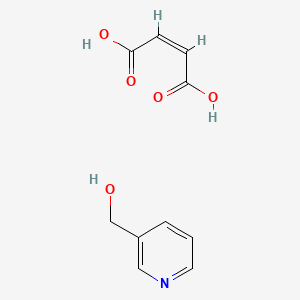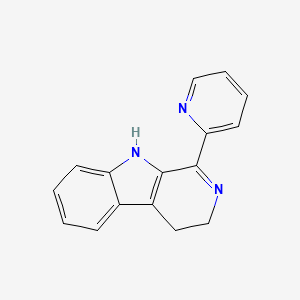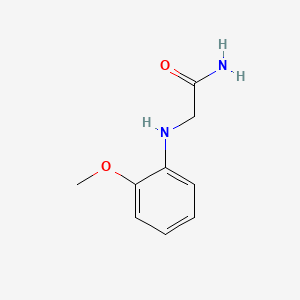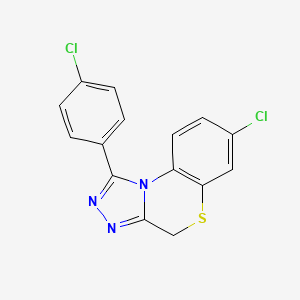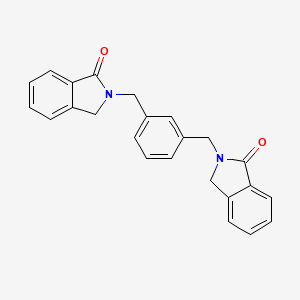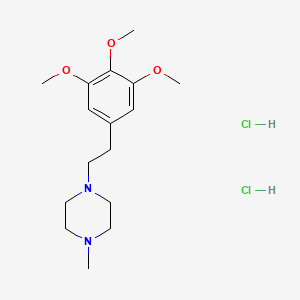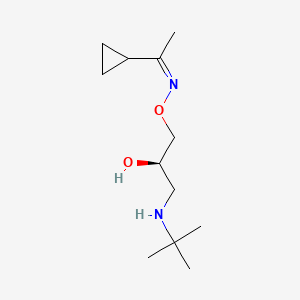
Falintolol, (R,Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Falintolol, (R,Z)- is a beta-adrenergic receptor antagonist, characterized by the presence of an oxime function.
Preparation Methods
Synthetic Routes and Reaction Conditions
Falintolol, (R,Z)- can be synthesized through a series of chemical reactions involving the formation of an oxime moiety. The synthetic route typically involves the reaction of a tert-butylamino group with a cyclopropylethylidene group, followed by the formation of an oxime linkage .
Industrial Production Methods
The industrial production of Falintolol, (R,Z)- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to facilitate the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Falintolol, (R,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxime group.
Substitution: Substitution reactions can occur at the tert-butylamino group or the cyclopropylethylidene group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include various derivatives of Falintolol, (R,Z)-, which can have different pharmacological properties .
Scientific Research Applications
Falintolol, (R,Z)- has several scientific research applications, including:
Chemistry: Used as a model compound to study beta-adrenergic receptor antagonists.
Biology: Investigated for its effects on biological systems, particularly in relation to beta-adrenergic receptors.
Medicine: Potential therapeutic applications in treating cardiovascular diseases due to its beta-blocking properties.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
Falintolol, (R,Z)- exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other beta-adrenergic receptor antagonists such as propranolol, metoprolol, and atenolol. These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties .
Uniqueness
Falintolol, (R,Z)- is unique due to its specific oxime function, which may confer distinct pharmacological properties compared to other beta-blockers. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
96479-89-9 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
(2R)-1-(tert-butylamino)-3-[(Z)-1-cyclopropylethylideneamino]oxypropan-2-ol |
InChI |
InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9-/t11-/m1/s1 |
InChI Key |
IYQDIWRBEQWANY-RLIURORJSA-N |
Isomeric SMILES |
C/C(=N/OC[C@@H](CNC(C)(C)C)O)/C1CC1 |
Canonical SMILES |
CC(=NOCC(CNC(C)(C)C)O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


